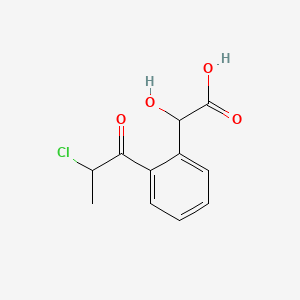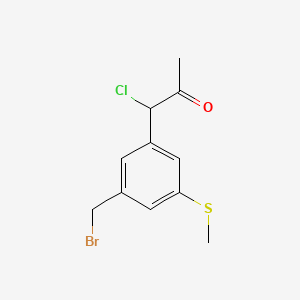
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Méthodes De Préparation
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, including the introduction of bromomethyl and methylthio groups to a phenyl ring, followed by the addition of a chloropropanone moiety. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Bromination: Introduction of the bromomethyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thiomethylation: Addition of the methylthio group using methylthiol or dimethyl disulfide.
Chloropropanone Formation: Incorporation of the chloropropanone group through reactions involving chlorinating agents like thionyl chloride or phosphorus trichloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, while the chloropropanone moiety can undergo reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one include:
1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the methylthio group, leading to different reactivity and applications.
1-(3-(Methylthio)phenyl)-1-chloropropan-2-one:
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-propanone: Similar structure but with variations in the position of functional groups, leading to different properties.
Propriétés
Formule moléculaire |
C11H12BrClOS |
|---|---|
Poids moléculaire |
307.63 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
Clé InChI |
SDZGLNXXNJJGIU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)CBr)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



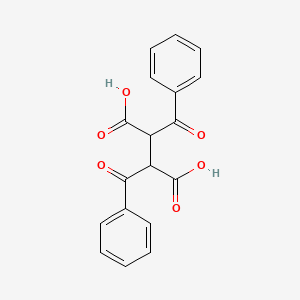

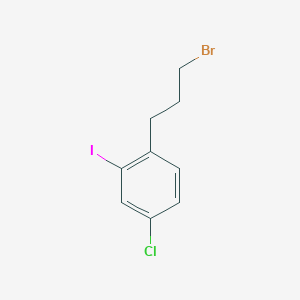
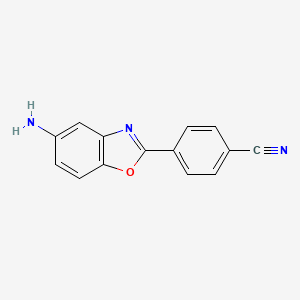
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)


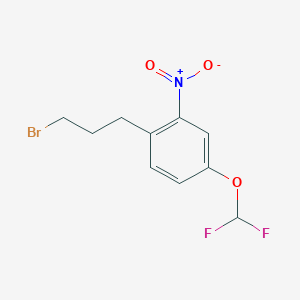
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
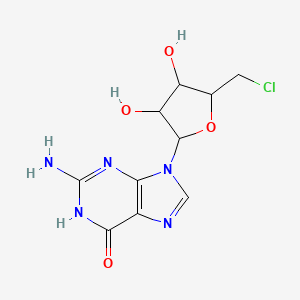
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
